molecular formula C7H5BrClI B1589466 2-Chloro-5-iodobenzyl bromide CAS No. 793695-85-9

2-Chloro-5-iodobenzyl bromide

Cat. No.: B1589466
CAS No.: 793695-85-9
M. Wt: 331.37 g/mol
InChI Key: DFDCZEQSQMAKJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl bromide, also known as 2-(bromomethyl)-1-chloro-4-iodobenzene, is an organic compound with the molecular formula C7H5BrClI. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzyl bromide typically involves the bromination of 2-Chloro-5-iodotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzyl derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters, facilitated by palladium catalysts, to form biaryl compounds.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

    Reduction: Reducing agents like sodium borohydride in ethanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives (e.g., benzyl amines, benzyl thiols).

    Coupling Reactions: Biaryl compounds.

    Reduction: 2-Chloro-5-iodotoluene.

Scientific Research Applications

2-Chloro-5-iodobenzyl bromide is utilized in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: In the development of potential drug candidates through the modification of its structure to enhance biological activity.

    Material Science: As a precursor in the synthesis of functional materials, such as polymers and liquid crystals.

    Chemical Biology: In the study of biological pathways and mechanisms by incorporating the compound into bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzyl bromide in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The presence of chlorine and iodine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used in the reaction.

Comparison with Similar Compounds

    2-Chlorobenzyl bromide: Lacks the iodine atom, making it less versatile in certain coupling reactions.

    5-Iodobenzyl bromide: Lacks the chlorine atom, which can affect its reactivity and selectivity.

    2-Bromo-5-iodobenzyl bromide: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.

Uniqueness: 2-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, providing a distinct reactivity profile. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCZEQSQMAKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471527
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793695-85-9
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-iodo-toluene (0.5 g, 1.98 mmol), N-bromosuccinimide (0.422 g, 2.35 mmol) and benzoyl peroxide (21.5 mg, 0.089 mmol) in dry CCl4 (5 mL) was stirred and heated to reflux for 3 h. After cooling, the mixture-was filtered, and the red filtrate was washed with a saturated solution of sodium thiosulfate (2×10 mL). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel (petroleum ether), to give 60 as a white solid (361 mg, 55%). 1H NMR (CDCl3, 300 MHz) δ 7.76 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.7, 2.1 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 4.49 (s, 2H). MS (m/e) (positive FAB) 332.1 (M+H)+, m.p. 94-95° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
21.5 mg
Type
catalyst
Reaction Step One
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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